Pungency Abolition: Nornorcapsaicin vs. Capsaicin and Dihydrocapsaicin Scoville Heat Unit (SHU) Comparison
Nornorcapsaicin is effectively non-pungent, with an estimated Scoville Heat Unit (SHU) value of ~0, directly contrasting with the primary capsaicinoids capsaicin and dihydrocapsaicin, which each register 16,000,000 SHU [1]. This absence of pungency is structurally determined by its shorter acyl chain length and is consistent with its presence in non-pungent bell peppers (SHU 0) [1]. For procurement purposes, this quantitative difference is the definitive selector for any application where TRPV1-mediated nociception is a confounding variable.
| Evidence Dimension | Pungency (Scoville Heat Units) |
|---|---|
| Target Compound Data | ~0 SHU (estimated, not directly measured) |
| Comparator Or Baseline | Capsaicin: 16,000,000 SHU; Dihydrocapsaicin: 16,000,000 SHU |
| Quantified Difference | Approximately a 16,000,000 SHU differential |
| Conditions | Organoleptic test and structure-activity relationship inference; presence in bell pepper (SHU 0). |
Why This Matters
This is the sole basis for selecting nornorcapsaicin as a negative control for pungency or when investigating non-irritant TRPV1 biology, a role that capsaicin and its pungent analogs cannot fulfill.
- [1] Wikipedia. List of capsaicinoids. https://en.wikipedia.org/wiki/List_of_capsaicinoids (accessed May 6, 2026). View Source
